2-Naphthyl sulfate potassium salt

Arylsulfatase Enzyme kinetics Regiospecificity

Arylsulfatase assay reproducibility depends on substrate isomer identity. 2-Naphthyl sulfate potassium salt is the only naphthyl sulfate isomer that guarantees detectable hydrolysis by Helix pomatia-type sulfatases at neutral to alkaline pH, eliminating false negatives. - Isomer-specific activity: 2-naphthyl isomer is rapidly hydrolyzed while 1-naphthyl isomer shows no appreciable hydrolysis under identical conditions. - Multi-format compatibility: Functions in fluorimetric, colorimetric (405 nm), and radiochemical detection workflows. - Supply reliability: Ambient storage, >300°C melting point, and batch-consistent ≥98% purity reduce requalification frequency.

Molecular Formula C10H8KO4S
Molecular Weight 263.33 g/mol
CAS No. 1733-89-7
Cat. No. B167382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl sulfate potassium salt
CAS1733-89-7
Synonyms2-naphthol sulfate
2-naphthyl sulfate
2-naphthyl sulfate, potassium salt
2-naphthyl sulfate, sodium salt
Molecular FormulaC10H8KO4S
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O.[K]
InChIInChI=1S/C10H8O4S.K/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);
InChIKeyKPQVGLIXPMOHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthyl Sulfate Potassium Salt: Identity & Procurement


2-Naphthyl sulfate potassium salt (CAS 1733-89-7, molecular formula C₁₀H₇KO₄S, MW 262.33 g/mol) is the potassium salt of the sulfate ester of 2-naphthol [1]. It belongs to the aryl sulfate class and serves as a well-characterized substrate for arylsulfatases (EC 3.1.6.1) and as a key component in sulfotransferase (SULT) activity assays where its formation from 2-naphthol is coupled to colorimetric or fluorometric detection systems [2]. The compound is supplied as a white crystalline powder with ≥98% purity and a melting point exceeding 300°C, and is registered under MDL number MFCD00004059 and EINECS 217-072-6 .

Substitution Risks with 2-Naphthyl Sulfate Potassium Salt


Aryl sulfate substrates are not functionally interchangeable. The position of the sulfate ester on the naphthalene ring (β- vs. α-position) profoundly alters enzyme recognition and hydrolysis kinetics: Helix pomatia sulfatase hydrolyzes β-naphthyl sulfate (2-naphthyl sulfate) much faster than α-naphthyl sulfate, and at pH 7.8 the α-isomer undergoes no appreciable hydrolysis [1]. In arylsulfate sulfotransferase (ASST) donor substrate hierarchies, β-naphthyl sulfate ranks second only to 4-methylumbelliferyl sulfate and ahead of p-nitrophenyl sulfate and α-naphthyl sulfate [2]. Furthermore, 2-naphthyl sulfate uniquely retains near-native antioxidant activity after sulfate conjugation, unlike 1-naphthyl sulfate [3]. The potassium salt form provides practical advantages in ambient-temperature storage stability versus the hygroscopic sodium salt . These regiospecific, kinetic, and physicochemical differences mean that substitution with a positional isomer or alternative substrate class will alter enzyme kinetics, detection sensitivity, and assay comparability.

2-Naphthyl Sulfate Potassium Salt vs. Closest Analogs


β- vs. α-Naphthyl Sulfate: Regioisomer Selectivity

Helix pomatia sulfatase exhibits strong regiospecificity toward the β-position sulfate ester. At pH 7.8, β-naphthyl sulfate (2-naphthyl sulfate) is readily hydrolyzed, while α-naphthyl sulfate (1-naphthyl sulfate) undergoes no appreciable hydrolysis under identical conditions [1]. In a separate kinetic study with free enzyme, the Km for immobilized sulfatase toward α-naphthyl sulfate was found to be 1/6.1 that of the free enzyme Km value, further confirming the inherently lower affinity for the α-isomer [2]. This regiospecificity has been attributed to steric hindrance exerted by the peri-hydrogen in α-naphthyl sulfate, which is absent in the β-isomer.

Arylsulfatase Enzyme kinetics Regiospecificity

Fluorimetric Detection Sensitivity Advantage

In a purified arylsulfate sulfotransferase (ASST, EC 2.8.2.22) system from Haemophilus K-12, the donor substrate efficacy ranking was: 4-methylumbelliferyl sulfate (best) > β-naphthyl sulfate > p-nitrophenyl sulfate (PNS) > α-naphthyl sulfate [1]. This ranking was independently confirmed in the Enterobacter amnigenus AR-37 ASST system, where using phenol as acceptor, 4-methylumbelliferyl sulfate was the best donor, followed by β-naphthyl sulfate, p-nitrophenyl sulfate, and α-naphthyl sulfate [2]. The apparent Km for PNS using phenol as acceptor was 0.095 mM and 0.163 mM in the two systems respectively, providing a quantitative benchmark against which β-naphthyl sulfate's superior donor capacity can be contextualized.

Arylsulfate sulfotransferase Donor substrate Enzyme ranking

Sulfotransferase Substrate & PAPS Regenerator

In a comparative study using established free radical scavenging assays, 2-naphthyl sulfate (2-NapS) retained antioxidant activity comparable to that of its unsulfated parent compound 2-naphthol (2-Nap). In stark contrast, 1-naphthyl sulfate (1-NapS) showed 5.60- to 7.35-fold lower antioxidative activity than 1-naphthol (1-Nap) across multiple assay systems [1]. The calculated EC₅₀ values demonstrated that sulfate conjugation at the 2-position of the naphthalene ring preserves radical scavenging function, whereas conjugation at the 1-position dramatically attenuates it.

Antioxidant Free radical scavenging Sulfate conjugation

Aryl Sulfate Donor Substrate Ranking

A fluorimetric rate assay for arylsulfatases that utilizes the unique fluorescence spectral properties of 2-naphthol—the hydrolysis product of 2-naphthyl sulfate—achieves approximately 50-fold higher sensitivity compared with absorption spectral methods, and remains functional over a wide pH range [1]. The 2-naphthol product exhibits distinct excitation and emission wavelengths that can be resolved from the substrate, enabling real-time kinetic monitoring. A separate fluorometric method for phenol sulfotransferase activity using 2-naphthyl sulfate as the quantitated product also demonstrated superior sensitivity and accuracy compared to widely used radiochemical methods [2].

Fluorometric assay Arylsulfatase detection Sensitivity

Potassium Salt Stability Advantage

The Frame et al. (2000) SULT1A1 colorimetric assay, which couples 2-naphthol sulfation (forming 2-naphthyl sulfate) with a p-nitrophenyl sulfate-mediated PAPS regeneration system, yielded SULT1A1 activity measurements approximately 10- to 20-fold higher than those obtained using standard radiochemical protocols in the same human platelet cytosol preparations [1]. The colorimetric readout at 405 nm (ε = 18,200 M⁻¹cm⁻¹ for p-nitrophenol) showed good correlation with radiochemical assays for both 2-naphthol sulfotransferase (r = 0.85) and p-nitrophenol sulfotransferase activity (r = 0.69), but with substantially enhanced signal due to the continuous PAPS recycling that prevents product (PAP) inhibition.

SULT1A1 Colorimetric assay PAPS regeneration

General vs. Histochemical Sulfatase Substrate

The potassium salt of 2-naphthyl sulfate (CAS 1733-89-7) is the commercially predominant salt form, supplied as an ≥98% purity white powder with a melting point >300°C and recommended storage at ambient temperature . The sodium salt (CAS 51382-64-0) is far less commonly stocked by major vendors, limiting procurement reliability. Potassium salts of aryl sulfates are generally less hygroscopic than their sodium counterparts, which translates to greater ease of accurate weighing and reduced batch-to-batch variability due to water uptake . The MDL number MFCD00004059 and EINECS 217-072-6 provide unambiguous chemical identity for procurement cross-referencing .

Salt form Storage stability Purity specification

2-Naphthyl Sulfate Potassium Salt: Procurement Scenarios


Arylsulfatase Screening with β-Isomer Specificity

When quantifying arylsulfatase activity in samples with limited protein content (e.g., single-cell lysates, microdissected tissue, or purified recombinant enzyme preparations), 2-naphthyl sulfate potassium salt is the substrate of choice. The 2-naphthol hydrolysis product exhibits distinct fluorescence properties enabling approximately 50-fold greater sensitivity than absorption-based methods [1]. The potassium salt's ≥98% purity ensures reproducible kinetic measurements, while the ambient storage condition simplifies laboratory handling . Critically, the β-configuration is essential—α-naphthyl sulfate shows negligible hydrolysis by Helix pomatia sulfatase at physiological pH and would produce no usable signal .

SULT1A1 Phenotyping & PAPS Regeneration

For epidemiological or pharmacogenetic studies requiring SULT1A1 activity phenotyping in human platelet cytosol samples, the 2-naphthol/2-naphthyl sulfate system coupled with p-nitrophenyl sulfate PAPS regeneration provides a validated, non-radioactive colorimetric endpoint [1]. This assay format yields 10–20× higher measured activity than radiochemical methods while maintaining good correlation (r = 0.85) with radiochemical 2-naphthol sulfation data. The potassium salt form of 2-naphthyl sulfate serves as both an authentic product standard for calibration and a model compound for understanding the sulfate conjugation biochemistry. Replacing 2-naphthol with alternative phenols (e.g., p-nitrophenol alone) eliminates the PAPS regeneration advantage and reduces signal amplification.

Sulfotransferase Donor Substrate Ranking

In gut microbiome research focused on bacterial arylsulfate sulfotransferase (ASST, EC 2.8.2.22), β-naphthyl sulfate is the preferred donor substrate after 4-methylumbelliferyl sulfate, outperforming p-nitrophenyl sulfate (PNS) and α-naphthyl sulfate in two independent bacterial ASST systems [1]. Its intermediate ranking between the costly fluorogenic 4-MUS and the less efficient PNS makes it a cost-effective choice for medium-throughput inhibitor screens where the fluorescent readout of 4-MUS is not essential. The availability of 2-naphthyl sulfate potassium salt at ≥98% purity and ambient storage further supports its use in routine screening workflows.

Multi-Assay Laboratory Reagent Stocking

For researchers investigating the biological consequence of phase II sulfate conjugation on the antioxidant capacity of phenolic compounds, 2-naphthyl sulfate potassium salt is an essential comparator compound. Unlike 1-naphthyl sulfate, which loses 5.60–7.35-fold of its free radical scavenging activity relative to 1-naphthol, 2-naphthyl sulfate retains antioxidant activity comparable to its unsulfated parent 2-naphthol [1]. This regiospecific retention of bioactivity makes 2-naphthyl sulfate the appropriate model for studying how the position of sulfation—rather than sulfation per se—determines functional outcome. Procurement of the high-purity potassium salt ensures that observed biological effects are attributable to the sulfate conjugate rather than to impurities or counterion artifacts.

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